molecular formula C₈H₁₁NO B1145447 Anhydroheliotridine CAS No. 100009-90-3

Anhydroheliotridine

Cat. No.: B1145447
CAS No.: 100009-90-3
M. Wt: 137.18
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Anhydroheliotridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule and the reaction conditions employed .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding N-oxides, while reduction can produce reduced pyrrolizidine derivatives . Substitution reactions can lead to the formation of various substituted pyrrolizidine compounds .

Scientific Research Applications

Anhydroheliotridine has several scientific research applications across different fields:

    Chemistry: In chemistry, this compound is used as a model compound to study the reactivity and mechanisms of pyrrolizidine alkaloids.

    Biology: In biological research, this compound is investigated for its potential toxicological effects.

    Medicine: this compound is explored for its pharmacological properties, including its potential as an anticancer agent.

    Industry: In the industrial sector, this compound is used in the development of natural product-based pesticides and herbicides.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Anhydroheliotridine can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Heliotridine", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Acetic anhydride", "Acetic acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Heliotridine is first treated with sodium hydroxide in methanol to form the sodium salt of heliotridine.", "The sodium salt of heliotridine is then treated with hydrochloric acid to form heliotridine hydrochloride.", "Heliotridine hydrochloride is then reacted with acetic anhydride and acetic acid to form N-acetylheliotridine.", "N-acetylheliotridine is then treated with sodium bicarbonate to form anhydroheliotridine.", "Anhydroheliotridine is then extracted from the reaction mixture using ethyl acetate and purified using water." ] }

CAS No.

100009-90-3

Molecular Formula

C₈H₁₁NO

Molecular Weight

137.18

Synonyms

6,7-Didehydrosupinidine;  (S)-5,7a-Dihydro-3H-pyrrolizine-1-methanol;  Δ6-Supinidine_x000B_

Origin of Product

United States

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